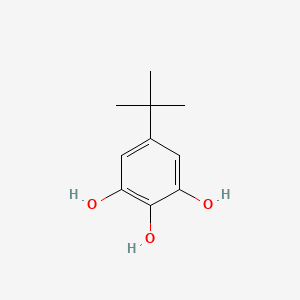
5-tert-Butylpyrogallol
Descripción general
Descripción
5-tert-Butylpyrogallol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . It is a derivative of pyrogallol, featuring a tert-butyl group at the 5-position of the benzene ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Métodos De Preparación
5-tert-Butylpyrogallol can be synthesized from 2,6-dimethoxy-4-tert-butylphenol . The synthetic route involves the demethylation of the methoxy groups to yield the hydroxyl groups characteristic of pyrogallol derivatives. The reaction conditions typically include the use of strong acids or bases to facilitate the demethylation process.
Análisis De Reacciones Químicas
5-tert-Butylpyrogallol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to the original phenolic compound. Reducing agents such as sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups. Reagents such as halogens and nitrating agents are used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-tert-Butylpyrogallol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in the protection of cells and tissues from oxidative stress.
Medicine: Research has explored its potential use in preventing oxidative damage in medical applications, such as in the development of pharmaceuticals.
Industry: It is used as an additive in biodiesel to improve oxidation stability.
Mecanismo De Acción
The antioxidant effect of 5-tert-Butylpyrogallol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which is less reactive and does not propagate the chain reaction of lipid peroxidation. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage to biological molecules.
Comparación Con Compuestos Similares
5-tert-Butylpyrogallol is compared with other similar compounds such as pyrogallol, gallic acid, and myricetin . These compounds also possess antioxidant properties, but this compound is unique due to the presence of the tert-butyl group, which enhances its stability and solubility in non-polar solvents. This makes it particularly effective as an antioxidant in biodiesel and other industrial applications.
Similar Compounds
- Pyrogallol
- Gallic acid
- Myricetin
- Gallocatechin
Propiedades
IUPAC Name |
5-tert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNISNCKPIVZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344522 | |
| Record name | 5-tert-Butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20481-17-8 | |
| Record name | 5-tert-Butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














